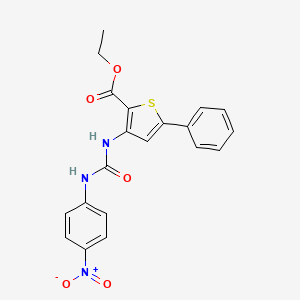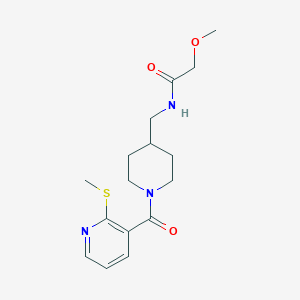
3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are structurally related to metoclopramide and are often explored for their potential as prokinetic and antiemetic agents . These compounds are characterized by a benzamide moiety and can be modified to include various substituents that affect their chemical and biological properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the modification of existing structures to enhance their pharmacological profile. For instance, a series of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized from metoclopramide, leading to compounds with balanced gastrointestinal prokinetic and antiemetic activities . Similarly, sulpiride, another benzamide derivative, was synthesized through a multi-step process involving barium carbonate 14C, highlighting the complexity and specificity of synthesizing these compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their pharmacological effects. For example, the crystal structure of a Schiff base benzamide derivative was determined using various spectroscopic techniques and X-ray crystallography, revealing the presence of enol-imine tautomerism, which is significant for its photochromic and thermochromic properties . The molecular geometry and vibrational frequencies of these compounds can be experimentally determined and compared with theoretical calculations using density functional theory (DFT), as seen in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions during their synthesis and in response to different chemical agents. The synthesis of the quinazolinone-based benzamide derivative involved reactions with chlorosulfonic acid and ammonia gas . Schiff base formation is another common reaction involving benzamide derivatives, where an amino group reacts with an aldehyde to form a double bond, as demonstrated in the synthesis of a benzamide derivative with sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic analysis provides insights into the lattice constants and space group, which are indicative of the solid-state properties of these compounds . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, which also helps in understanding the chemical reactivity through molecular electrostatic potential (MEP) surface maps . Additionally, the antioxidant properties of these compounds can be evaluated using assays like the DPPH free radical scavenging test .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- A study by (Priya et al., 2006) synthesized benzamide derivatives bearing different bioactive moieties. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial research.
Cancer Research
- Research by (Ciobanu et al., 2003) involved evaluating 2-methoxy derivatives of estrogenic inhibitors, demonstrating their potent inhibitory effect on steroid sulfatase activity. This indicates a potential application in cancer research, particularly in blocking estrogen action.
Biochemistry and Enzyme Inhibition
- A study by (Supuran et al., 2013) investigated new aromatic sulfonamide inhibitors of carbonic anhydrases, revealing their nanomolar half maximal inhibitory concentration. These compounds show potential for biochemical applications in enzyme inhibition.
- (Purnell & Whish, 1980) found that certain benzamides were potent inhibitors of poly(ADP-ribose) synthetase, indicating their potential application in biochemical research related to DNA repair and cell death.
Analytical Chemistry
- (Saleh & Gaber, 2001) utilized sulipride drug, a benzamide derivative, as an electroactive material for Zn2+-selective electrodes. This demonstrates the application of benzamide derivatives in developing analytical tools for metal ion detection.
Photochemistry and Photodynamics
- In the field of photochemistry, (Pişkin et al., 2020) synthesized new zinc phthalocyanine compounds substituted with benzamide derivatives, showing potential for photodynamic therapy applications, especially in cancer treatment.
Pharmaceutical Chemistry
- (Bailey et al., 1999) demonstrated the use of a benzamide derivative in the N-protection of amidinonaphthol, relevant in the synthesis of pharmaceutical compounds.
Environmental Toxicology
- (Coleman et al., 2003) evaluated benzamide derivatives for their cytotoxicity, contributing to the understanding of the toxicological aspects of these compounds in environmental health.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-8-6-14(7-9-16)13-20-26(22,23)11-10-19-18(21)15-4-3-5-17(12-15)25-2/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZNMEITGFPHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

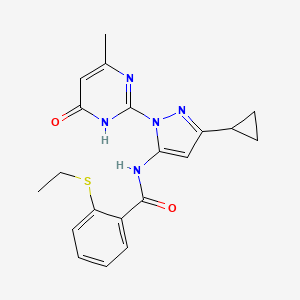
![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)
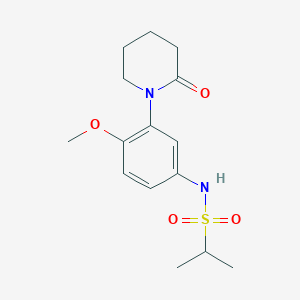
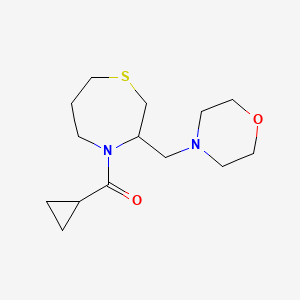
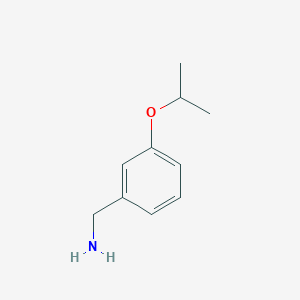

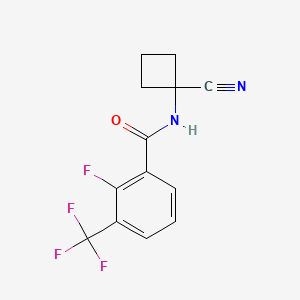

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)
![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)
